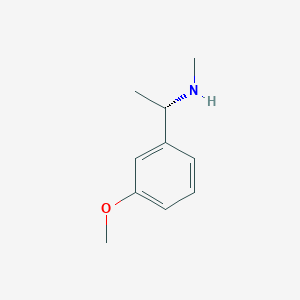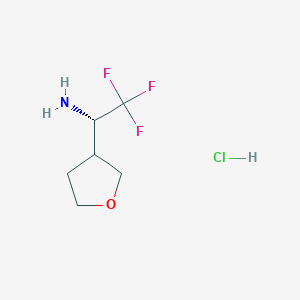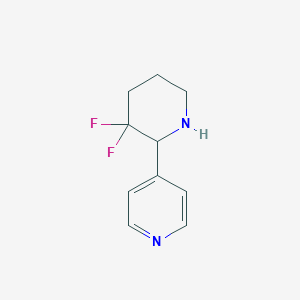
4-(3,3-Difluoropiperidin-2-YL)pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(3,3-Difluoropiperidin-2-YL)pyridine is a fluorinated heterocyclic compound that features a piperidine ring substituted with two fluorine atoms and a pyridine ring. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its unique structural properties and potential biological activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-(3,3-Difluoropiperidin-2-YL)pyridine typically involves the fluorination of piperidine derivatives followed by the introduction of the pyridine ring. One common method includes the use of fluorinating agents such as diethylaminosulfur trifluoride (DAST) or Selectfluor to introduce fluorine atoms into the piperidine ring. The reaction conditions often require anhydrous solvents and controlled temperatures to ensure selective fluorination.
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis starting from commercially available piperidine and pyridine derivatives. The process includes steps such as halogenation, nucleophilic substitution, and cyclization under optimized conditions to achieve high yields and purity. Advanced techniques like continuous flow chemistry may be employed to scale up the production efficiently.
Análisis De Reacciones Químicas
Types of Reactions: 4-(3,3-Difluoropiperidin-2-YL)pyridine undergoes various chemical reactions including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding N-oxides.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into its reduced forms.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products: The major products formed from these reactions include N-oxides, reduced piperidine derivatives, and various substituted pyridines, each with distinct chemical and biological properties.
Aplicaciones Científicas De Investigación
4-(3,3-Difluoropiperidin-2-YL)pyridine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive molecule in enzyme inhibition and receptor binding studies.
Medicine: Explored for its therapeutic potential in treating neurological disorders and as an intermediate in the synthesis of pharmaceutical drugs.
Industry: Utilized in the development of agrochemicals and materials science for its unique fluorinated structure.
Mecanismo De Acción
The mechanism of action of 4-(3,3-Difluoropiperidin-2-YL)pyridine involves its interaction with specific molecular targets such as enzymes and receptors. The fluorine atoms enhance the compound’s binding affinity and selectivity towards these targets, modulating their activity. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling, leading to the desired biological effects.
Comparación Con Compuestos Similares
- 2-Fluoropyridine
- 3-Fluoropyridine
- 4-Fluoropyridine
- 2,6-Difluoropyridine
Comparison: Compared to these similar compounds, 4-(3,3-Difluoropiperidin-2-YL)pyridine is unique due to the presence of both a piperidine and a pyridine ring, along with two fluorine atoms. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound in various research and industrial applications.
Propiedades
Fórmula molecular |
C10H12F2N2 |
|---|---|
Peso molecular |
198.21 g/mol |
Nombre IUPAC |
4-(3,3-difluoropiperidin-2-yl)pyridine |
InChI |
InChI=1S/C10H12F2N2/c11-10(12)4-1-5-14-9(10)8-2-6-13-7-3-8/h2-3,6-7,9,14H,1,4-5H2 |
Clave InChI |
ZAVVCCWSGMYOKD-UHFFFAOYSA-N |
SMILES canónico |
C1CC(C(NC1)C2=CC=NC=C2)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



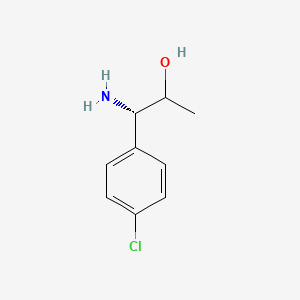
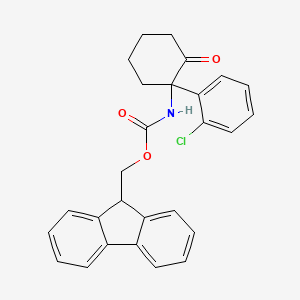
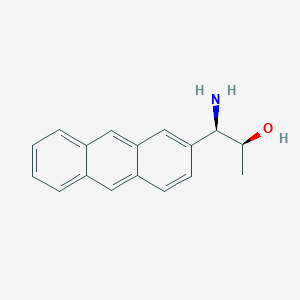


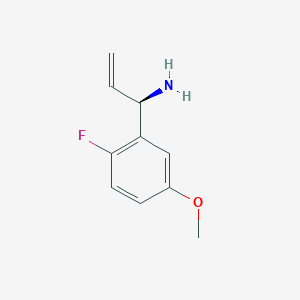
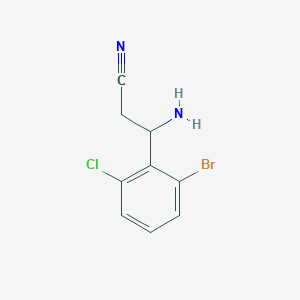
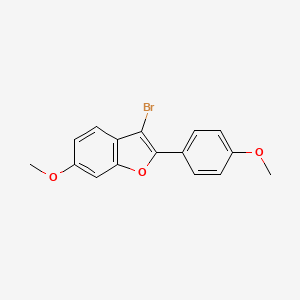
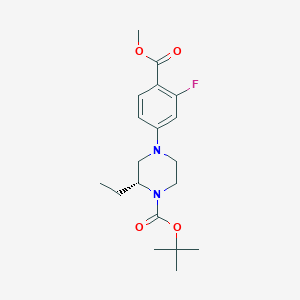
![3H-Imidazo[4,5-c]pyridin-4-amine hydrochloride](/img/structure/B13047360.png)
